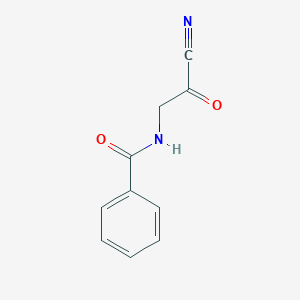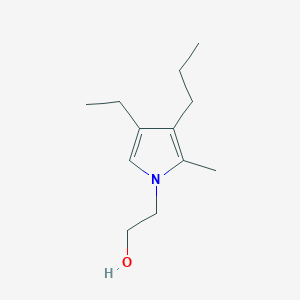
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound features a pyrrole ring substituted with ethyl, methyl, and propyl groups, as well as an ethanol group.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other electrophiles replace hydrogen atoms on the pyrrole ring.
Major products formed from these reactions include halogenated pyrroles, reduced pyrroles, and various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Pyrrole compounds are used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- involves its interaction with specific molecular targets and pathways. Pyrrole derivatives often interact with enzymes and receptors, modulating their activity. For example, they may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- can be compared with other pyrrole derivatives such as:
1H-Pyrrole, 2-ethyl-4-methyl-: Similar in structure but lacks the ethanol and propyl groups.
1H-Pyrrole, 1-ethyl-: Contains an ethyl group but lacks other substituents.
1H-Pyrrole, 2,5-dione, 3-ethyl-4-methyl-: Contains additional carbonyl groups, making it more reactive.
The uniqueness of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
646516-36-1 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
2-(4-ethyl-2-methyl-3-propylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C12H21NO/c1-4-6-12-10(3)13(7-8-14)9-11(12)5-2/h9,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
KXKLFHRTWHCYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N(C=C1CC)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


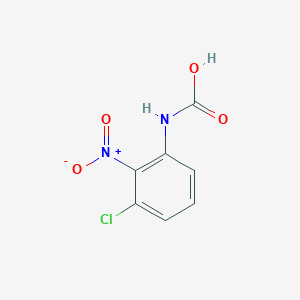
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
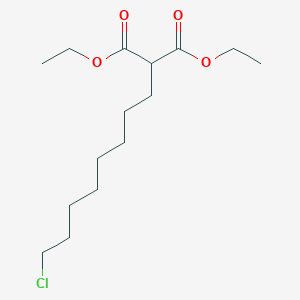
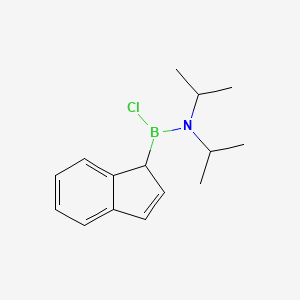


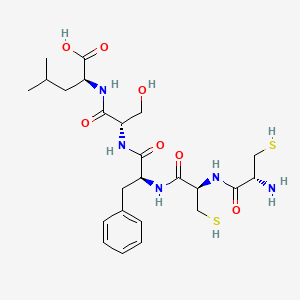
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
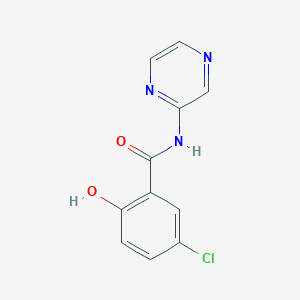
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)
